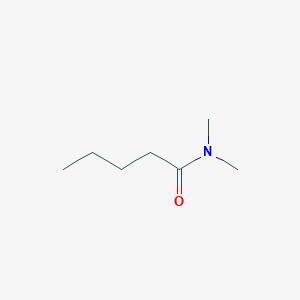

N,N-Dimethylpentanamide

Description

Significance of Amide Functionalization in Contemporary Organic Chemistry

The amide functional group is one of the most fundamental and ubiquitous linkages in chemistry and biology. acs.org Its importance is underscored by its presence in a vast array of naturally occurring molecules, including peptides and proteins, which are essential to life. acs.org In contemporary organic chemistry, the synthesis and functionalization of amides are of paramount importance. A significant fraction of commercial drugs, estimated at around one-quarter of all marketed pharmaceuticals and two-thirds of drug candidates, contain at least one amide bond, highlighting their role in medicinal chemistry. acs.org

Amides are prized for their exceptional stability, which makes them reliable structural motifs in complex molecules. However, this same stability historically rendered them less reactive and thus challenging to modify. keio.ac.jp Modern synthetic chemistry has increasingly focused on developing methods to overcome this inertia, enabling the transformation of the highly stable amide bond. keio.ac.jpfrontiersin.org This "amide functionalization" allows chemists to use amides not just as stable endpoints, but as versatile intermediates that can be converted into other key functional groups like amines and heterocycles. acs.orgfrontiersin.org The development of methods for the chemoselective activation of amides has opened new pathways for late-stage functionalization, a strategy that allows for the modification of complex molecules, such as drug candidates, in the final steps of a synthesis. frontiersin.org This approach is highly valuable for generating molecular diversity and optimizing the properties of bioactive compounds. frontiersin.orgresearchgate.net

Historical Development of Synthetic Approaches to Substituted Pentanamides

The synthesis of amides, including substituted pentanamides, has been a cornerstone of organic chemistry for over a century. Historically, the most common method for preparing N,N-disubstituted amides like N,N-Dimethylpentanamide involved the reaction of a carboxylic acid derivative with a secondary amine. The most prevalent approach utilized highly reactive acyl chlorides, prepared from the corresponding carboxylic acid (pentanoic acid), which would then readily react with dimethylamine (B145610) to form the amide. While effective, this method often requires harsh conditions and generates stoichiometric byproducts, such as hydrogen chloride, which must be neutralized.

Another classical approach is the direct condensation of a carboxylic acid and an amine. This method is atom-economical but typically requires high temperatures (often >180°C) to drive off the water formed during the reaction, limiting its application to thermally stable molecules and those without sensitive functional groups.

Over the past few decades, significant progress has been made in developing milder and more efficient methods for amide bond formation. The advent of peptide coupling reagents revolutionized the field, allowing for the formation of amide bonds at room temperature with high yields and stereochemical fidelity. These reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., BOP, HBTU), activate the carboxylic acid in situ, facilitating its reaction with the amine under gentle conditions.

More recently, research has focused on catalytic methods for direct amidation that avoid the use of stoichiometric activating agents. These modern approaches often employ catalysts based on boron, silicon, or various transition metals to promote the reaction under milder conditions, further expanding the scope and functional group tolerance of amide synthesis. The evolution from harsh, high-temperature reactions to sophisticated, catalyst-driven transformations reflects a broader trend in organic synthesis toward greater efficiency, selectivity, and sustainability.

Current Research Landscape and Emerging Trends for this compound

In the current research landscape, this compound is utilized beyond its role as a simple solvent or intermediate. It has emerged as a key substrate in the development of novel synthetic methodologies, particularly in the field of C-H bond functionalization. This area of chemistry seeks to directly convert unreactive carbon-hydrogen bonds into more valuable functional groups, offering more efficient synthetic routes to complex molecules.

One notable trend is the use of this compound in transition metal-catalyzed reactions. For instance, it has been employed as a substrate in iridium-catalyzed C(sp³)–H borylation reactions. msu.edu In these studies, the amide group acts as a directing group, guiding the iridium catalyst to selectively activate a C-H bond on one of the N-methyl groups, leading to the formation of an α-aminoboronate ester. msu.edu These boron-containing compounds are highly versatile synthetic intermediates.

Another area of emerging research involves the generation of alkyl radicals from this compound. iu.edu Alkyl radicals are powerful intermediates for forming new carbon-carbon bonds. Recent studies have explored methods for C-H functionalization via hydrogen-atom-transfer (HAT) processes, where this compound can serve as a precursor to the corresponding alkyl radical, which can then participate in various coupling reactions. iu.edu These methods are part of a broader push towards using photoredox catalysis and other modern techniques to generate radicals under mild conditions. iu.edu

Furthermore, derivatives of this compound are being investigated in various contexts. For example, substituted N,N-dimethylpentanamides are used as building blocks in the synthesis of complex, biologically active molecules and in coordination chemistry. evitachem.com The study of functionalized pentanamides, such as 5-chloro-N,N-dimethylpentanamide, provides insight into how structural modifications influence reactivity and potential applications in medicinal chemistry. cymitquimica.com

Research Applications of this compound and its Derivatives

| Research Area | Application | Key Compound(s) |

| Catalysis | Substrate in iridium-catalyzed C(sp³)–H borylation. msu.edu | This compound |

| Radical Chemistry | Precursor for alkyl radical generation via C-H functionalization. iu.edu | This compound |

| Organic Synthesis | Building block for creating more complex structures. | 5-Amino-N,N-dimethylpentanamide oxalate |

| Medicinal Chemistry | Intermediate in the synthesis of potential pharmaceuticals. cymitquimica.comcymitquimica.com | This compound, 5-chloro-N,N-dimethyl-pentanamide |

| Coordination Chemistry | Acts as a chelating ligand to form stable metal complexes. | 5-Amino-N,N-dimethylpentanamide oxalate |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-4-5-6-7(9)8(2)3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNODIVYXTGTUPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025063 | |

| Record name | N,N-Dimethylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6225-06-5 | |

| Record name | N,N-Dimethylpentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6225-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylpentanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006225065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylvaleramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLPENTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DJ4WBU9P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,n Dimethylpentanamide and Its Derivatives

Conventional Strategies for N,N-Dimethylpentanamide Synthesis

Conventional methods for synthesizing this compound typically involve the formation of an amide bond through the reaction of an amine with a carboxylic acid derivative. These methods are well-established but often require harsh conditions or the use of stoichiometric activating agents, which can generate significant chemical waste.

The most classic and widely used method for forming the amide bond in this compound is the reaction between an activated derivative of pentanoic acid and dimethylamine (B145610). This nucleophilic acyl substitution reaction is highly effective but necessitates the pre-activation of the carboxylic acid.

The common approach involves converting pentanoic acid into a more reactive species, such as an acyl chloride (pentanoyl chloride). This activation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pentanoyl chloride is highly electrophilic and reacts readily with dimethylamine, a nucleophile, to form this compound. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction.

The synthesis of this compound fundamentally relies on the combination of a five-carbon acyl source and a dimethylamino group. The selection of specific precursors defines the synthetic route.

From Pentanoyl Chloride and Dimethylamine : This is the most direct application of the amide bond formation reaction described above. Pentanoyl chloride, prepared from pentanoic acid, is reacted with dimethylamine. This method is efficient and generally provides high yields, making it a common choice in laboratory settings. The reaction of an acid chloride with a secondary amine like dimethylamine is a standard Schotten-Baumann reaction condition. diva-portal.org

From Pentanoic Anhydride and Dimethylamine : Similar to acyl chlorides, acid anhydrides are effective acylating agents. Pentanoic anhydride can react with dimethylamine to yield this compound and a molecule of pentanoic acid as a byproduct. While effective, this method is less atom-economical than the acyl chloride route if the anhydride is not readily available.

From Pentanoic Acid and Dimethylamine : Direct reaction between pentanoic acid and dimethylamine is challenging due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, the reaction typically requires high temperatures (often above 150 °C) to drive off water and shift the equilibrium towards the amide product. diva-portal.orgmdpi.com This thermal amidation is less common due to the energy-intensive conditions required. mdpi.com

Table 1: Conventional Precursor-Based Routes for this compound Synthesis

| Acyl Precursor | Amine Source | Activating/Coupling Agent | Typical Conditions | Byproduct |

|---|---|---|---|---|

| Pentanoic Acid | Dimethylamine | Heat (>150 °C) | High temperature, water removal | Water |

| Pentanoyl Chloride | Dimethylamine | None (Base often added) | Room temperature or gentle heating | HCl |

| Pentanoic Anhydride | Dimethylamine | None | Mild conditions | Pentanoic Acid |

Catalytic Approaches in this compound Synthesis and Derivatization

In response to the limitations of conventional methods, significant research has focused on developing catalytic approaches. These modern strategies offer milder reaction conditions, higher atom economy, and improved sustainability.

Palladium-catalyzed aminocarbonylation is a powerful method for amide synthesis that constructs the molecule from smaller, readily available building blocks. nih.gov This reaction typically involves the coupling of an organic halide, carbon monoxide (CO), and an amine in the presence of a palladium catalyst.

For the synthesis of this compound, a suitable substrate would be a butyl halide (e.g., 1-iodobutane or 1-bromobutane). The general catalytic cycle involves:

Oxidative Addition : The palladium(0) catalyst reacts with the butyl halide to form an alkyl-palladium(II) complex. nih.govberkeley.eduacs.org

CO Insertion : A molecule of carbon monoxide inserts into the palladium-carbon bond, forming a pentanoyl-palladium(II) complex.

Nucleophilic Attack : Dimethylamine attacks the acyl-palladium intermediate.

Reductive Elimination : The final step is the reductive elimination of this compound from the palladium center, which regenerates the active palladium(0) catalyst, allowing the cycle to continue. nih.govberkeley.eduacs.org

This method is highly versatile and tolerates a wide range of functional groups, making it valuable for synthesizing complex amide derivatives. nih.gov

Direct catalytic amidation avoids the need for pre-activation of the carboxylic acid, thus representing a more atom-economical and environmentally friendly approach. dur.ac.uk These reactions involve mixing a carboxylic acid (pentanoic acid) and an amine (dimethylamine) with a catalyst that facilitates the dehydration process under milder conditions than thermal methods.

Various catalysts have been developed for this transformation, with boron-based catalysts being particularly prominent. catalyticamidation.info

Boric Acid and Boronic Acids : Catalysts like boric acid or ortho-iodoarylboronic acids have proven effective in promoting direct amidation. acs.org The proposed mechanism suggests that the boron catalyst reacts with the carboxylic acid to form an acyloxyboron intermediate. rsc.org This intermediate is more electrophilic than the free carboxylic acid, activating it for nucleophilic attack by the amine. The reaction often requires the use of molecular sieves to remove the water byproduct, driving the reaction to completion at or near room temperature. acs.org Mechanistic studies suggest that dimeric B-O-B or B-N-B motifs may be crucial for activating the carboxylic acid while delivering the amine. nih.govrsc.org

Other Lewis acids, such as those based on niobium (Nb₂O₅) or zirconium, have also been shown to catalyze direct amidation, offering heterogeneous options that can be easily recovered and reused. researchgate.net

Visible-light photocatalysis has recently emerged as a green and powerful tool for organic synthesis, including amide bond formation. nih.gov These methods operate under very mild conditions, often at room temperature, using light as the energy source.

The general mechanism involves a photocatalyst (such as an iridium complex or an organic dye like Eosin Y) that becomes excited upon absorbing visible light. nih.gov The excited photocatalyst can then engage in single-electron transfer (SET) with one of the substrates to generate radical intermediates.

For this compound synthesis, several photocatalytic pathways could be envisioned:

Activation of Carboxylic Acids : The photocatalyst can activate pentanoic acid, leading to the formation of an acyl radical. This radical can then be trapped by dimethylamine to form the amide.

Oxidative Coupling : An alternative route involves the photocatalytic oxidative coupling of an aldehyde (pentanal) with dimethylamine. Molecular oxygen, often from the air, can be used as a sustainable oxidant in these reactions. mdpi.com

These photocatalytic methods are at the forefront of sustainable chemistry, minimizing waste and avoiding the harsh reagents and conditions associated with traditional synthetic routes. mdpi.com

Table 2: Catalytic Approaches for this compound Synthesis

| Method | Acyl Source Precursor | Amine Source | Catalyst Example | Key Features |

|---|---|---|---|---|

| Palladium-Catalyzed Aminocarbonylation | Butyl Halide (+ CO) | Dimethylamine | Pd(OAc)₂ / Phosphine Ligand | Convergent synthesis, functional group tolerance. nih.gov |

| Direct Amidation | Pentanoic Acid | Dimethylamine | Boric Acid or Arylboronic Acids | Atom-economical, avoids pre-activation. catalyticamidation.info |

| Photocatalytic Synthesis | Pentanoic Acid or Pentanal | Dimethylamine | Iridium or Ruthenium complexes, Eosin Y | Mild conditions, uses light energy, sustainable. nih.govfigshare.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The generation of chiral this compound derivatives with high enantiopurity is crucial for their application in stereoselective synthesis and medicinal chemistry. Various strategies have been developed to introduce chirality into these molecules, primarily focusing on kinetic resolution of racemic mixtures and the development of enantioselective methodologies for the direct introduction of chiral centers.

Kinetic Resolution of Racemic 2-Hydroxyamides

Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture, relying on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This approach has been successfully applied to the synthesis of optically active 2-hydroxy-N,N-dimethylamides.

A notable method involves the kinetic resolution of racemic 2-hydroxy-N,N-dimethylamides through asymmetric acylation. This process utilizes a chiral acyl-transfer catalyst to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted, enantioenriched 2-hydroxyamide. The selectivity of this resolution is influenced by the structure of the 2-hydroxyamide, particularly the substituent at the C-2 position. For instance, 2-hydroxy-N,N-dimethylamides bearing normal aliphatic alkyl chains at the C-2 position have been shown to undergo kinetic resolution with high selectivity.

Detailed findings from a study on the kinetic resolution of various racemic 2-hydroxy-N,N-dimethylamides are presented in the table below. The selectivity factor (s) is a measure of the efficiency of the kinetic resolution, with higher values indicating better separation of the enantiomers.

Table 1: Kinetic Resolution of Racemic 2-Hydroxy-N,N-dimethylamides

| Substrate | R Group | Time (h) | Conversion (%) | Selectivity Factor (s) |

|---|---|---|---|---|

| 3a | n-Pr | 24 | 50 | 100 |

| 3b | n-Bu | 24 | 50 | 110 |

| 3c | n-C5H11 | 24 | 50 | 120 |

| 3d | i-Pr | 24 | 50 | 25 |

| 3e | i-Bu | 24 | 50 | 80 |

| 3f | t-Bu | 48 | 49 | 15 |

| 3g | Ph | 24 | 51 | 10 |

| 3h | Bn | 24 | 50 | 90 |

Data sourced from a study on the kinetic resolution of racemic 2-hydroxyamides.

The data indicates that substrates with linear alkyl chains (3a, 3b, 3c) exhibit high selectivity factors, suggesting that steric hindrance plays a significant role in the enantiodiscrimination process. In contrast, substrates with bulky substituents at the C-2 position, such as isopropyl (3d) and tert-butyl (3f), show lower selectivity.

Enantioselective Methodologies for Chiral Center Introduction

Beyond kinetic resolution, the direct enantioselective synthesis of chiral amides is a highly desirable strategy. Recent advancements in catalysis have provided several methodologies for the introduction of a chiral center in the vicinity of the amide functionality. While specific examples for this compound are not extensively documented, general methods for the asymmetric synthesis of chiral N,N-dialkylamides are applicable.

One prominent approach involves the enantioselective C-H functionalization of a prochiral starting material. Catalytic systems, often employing transition metals paired with chiral ligands, can direct the formation of a new stereocenter with high enantioselectivity. For instance, enantioselective C(sp³)–H amidation reactions have been developed that can introduce a chiral amide group into a molecule. These reactions often utilize a chiral catalyst to control the stereochemical outcome of the C-N bond formation.

Another powerful technique is the asymmetric hydrogenation of unsaturated precursors. An appropriately substituted enamide precursor to a chiral this compound derivative could be hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, to yield the desired enantiomerically enriched product. The success of this approach hinges on the design of the substrate and the selection of the appropriate catalyst system to achieve high levels of stereocontrol.

Multi-Step Synthetic Strategies for Complex this compound Architectures

The incorporation of the this compound moiety into more complex molecular architectures, including functionalized scaffolds and polycyclic systems, requires sophisticated multi-step synthetic strategies. These approaches often rely on modular construction and the strategic integration of the pentanamide unit into larger frameworks.

Modular Construction of Functionalized Pentanamide Scaffolds

A modular approach to the synthesis of complex molecules allows for the systematic assembly of different building blocks to create a diverse range of final products. In the context of this compound derivatives, a modular strategy would involve the synthesis of a core pentanamide scaffold that can be subsequently functionalized in a controlled manner.

For example, a synthetic route could begin with a pentanoic acid derivative bearing orthogonal protecting groups or reactive handles at various positions along the carbon chain. This functionalized pentanoic acid could then be converted to the corresponding N,N-dimethylamide. The strategically placed functional groups on the pentanamide backbone would then allow for the sequential or parallel introduction of different substituents, leading to a library of complex and diverse this compound architectures. This approach is particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

Integration into Polycyclic and Heterocyclic Systems

The this compound group can be incorporated as a side chain or an integral part of a polycyclic or heterocyclic system. The synthetic strategies for achieving this integration are highly dependent on the target structure.

One common strategy involves the use of a precursor molecule that already contains the N,N-dimethylamide functionality and a reactive site for a subsequent cyclization reaction. For instance, an N,N-dimethylamide with a pendant nucleophilic or electrophilic group could undergo an intramolecular cyclization to form a heterocyclic ring. The specific type of cyclization reaction (e.g., condensation, cycloaddition, or transition-metal-catalyzed coupling) would be chosen based on the desired ring system.

Alternatively, the pentanamide chain can be built onto a pre-existing polycyclic or heterocyclic scaffold. This can be achieved by acylating a nucleophilic position on the ring system with pentanoyl chloride or a related activated derivative, followed by amidation with dimethylamine. The challenge in this approach often lies in achieving regioselectivity in the initial acylation step, especially in complex polycyclic systems with multiple potential reaction sites.

Reactivity and Mechanistic Investigations of N,n Dimethylpentanamide

Carbon-Hydrogen (C-H) Functionalization of N,N-Dimethylpentanamide

The selective modification of C(sp³)–H bonds in aliphatic amides like this compound is a challenging yet highly desirable transformation in organic synthesis. Recent advancements have demonstrated that these reactions can be achieved through various strategies, including photochemical methods and transition metal catalysis, often involving radical intermediates.

The introduction of chalcogen atoms, such as sulfur and selenium, into organic molecules through C-H activation is a powerful tool for the synthesis of valuable compounds. Photoinduced methods have emerged as a mild and efficient way to achieve the C(sp³)–H chalcogenation of amides. nih.govfigshare.com This transformation can be catalyzed by iron(III) chloride under visible light irradiation, leading to the formation of C-S and C-Se bonds. nih.goviu.eduorganic-chemistry.org The underlying mechanism for this process is a ligand-to-metal charge transfer (LMCT). nih.govfigshare.comiu.edu

In this proposed mechanism, the iron(III) chloride catalyst forms a complex with a suitable ligand, such as the solvent acetonitrile. iu.eduorganic-chemistry.org Upon absorption of visible light, an electron is transferred from the ligand to the iron(III) center, generating a highly reactive chlorine radical and an iron(II) species. iu.edu This chlorine radical is a potent hydrogen atom abstractor and initiates the subsequent C-H functionalization cascade. nih.govfigshare.comiu.edu This methodology has been successfully applied to a range of secondary and tertiary amides, providing access to amido-N,S-acetal derivatives in good yields. nih.govfigshare.comiu.eduorganic-chemistry.org

Table 1: Key Features of Photoinduced C(sp³)–H Chalcogenation

| Feature | Description |

| Catalyst | Iron(III) Chloride (FeCl₃) |

| Energy Source | Visible Light |

| Key Mechanistic Step | Ligand-to-Metal Charge Transfer (LMCT) |

| Reactive Intermediate | Chlorine Radical |

| Bond Formation | C-S and C-Se |

| Product Class | Amido-N,S-acetal derivatives |

Radical-mediated reactions have become a cornerstone of modern organic synthesis due to their unique reactivity and ability to proceed under mild conditions. The functionalization of C-H bonds in this compound can proceed through various radical pathways, with hydrogen atom transfer and halogen atom transfer being prominent mechanisms.

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry, involving the abstraction of a hydrogen atom from a substrate by a radical species. researchgate.net In the context of this compound C-H functionalization, HAT is a key step in initiating the reaction cascade. nih.govfigshare.comiu.edu The high reactivity of the chlorine radical, generated through the photoinduced LMCT process described earlier, makes it an ideal candidate for abstracting a hydrogen atom from the C(sp³)–H bond alpha to the nitrogen atom of the amide. iu.edu This abstraction results in the formation of a stabilized alkyl radical on the this compound backbone. iu.edu

This newly formed alkyl radical can then react with a variety of trapping agents, such as disulfides or diselenides, to form the desired C-S or C-Se bond and generate a thiyl or selenyl radical, respectively. iu.edu The catalytic cycle is then propagated by the regeneration of the active catalyst. The efficiency of HAT processes can be influenced by factors such as the bond dissociation energies of the C-H bonds and the nature of the radical abstracting agent. nih.gov

Halogen Atom Transfer (XAT) is another important radical process where a halogen atom is transferred from a donor molecule to a radical species. While direct XAT for the C-H functionalization of this compound is less commonly reported, the principles of XAT are relevant in related radical transformations. For instance, α-aminoalkyl radicals, which are structurally similar to the radicals derived from this compound, have been shown to be effective XAT agents for the activation of alkyl and aryl halides. manchester.ac.uknih.gov

In a hypothetical XAT scenario involving this compound, a radical intermediate could abstract a halogen atom from a suitable donor, leading to the formation of a new carbon-halogen bond at the functionalized position. The feasibility of such a process would depend on the thermodynamics of the halogen atom transfer, including the bond dissociation energies of the relevant bonds. researchgate.net

Transition metal catalysis offers a powerful and versatile platform for the selective functionalization of C-H bonds. Iron, being an earth-abundant and low-cost metal, has garnered significant attention as a sustainable catalyst for these transformations. nih.govbohrium.com

As previously discussed, iron(III) chloride plays a crucial role in the photoinduced C(sp³)–H chalcogenation of amides. nih.govfigshare.comiu.eduorganic-chemistry.org The catalytic cycle is initiated by the formation of an iron(III) complex that, upon photoexcitation, undergoes LMCT to generate a chlorine radical. iu.edu This radical then engages in a HAT process with the amide substrate to generate an alkyl radical. nih.govfigshare.comiu.edu

The effectiveness of iron(III) chloride as a catalyst stems from its ability to facilitate the generation of highly reactive radical species under mild conditions. nih.govorganic-chemistry.org This approach avoids the need for harsh reagents and high temperatures often associated with traditional C-H functionalization methods. The use of iron(III) chloride in these reactions highlights the potential of earth-abundant metals in developing sustainable and efficient synthetic methodologies. mdpi.com

Transition Metal-Catalyzed C-H Functionalization

Palladium(II)-Mediated Oxidative Functionalization

Palladium(II)-catalyzed oxidative functionalization represents a powerful tool for the transformation of C-H bonds into new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively detailed in the reviewed literature, the reactivity of N,N-dialkylamides in such transformations provides a framework for understanding its potential. The amide directing group can facilitate the activation of otherwise inert C-H bonds, particularly at the γ- and δ-positions of the alkyl chain.

The general mechanism for Pd(II)-mediated C-H activation often involves the formation of a σ-Aryl-Pd complex through electrophilic substitution of an aromatic C-H bond by a cationic [PdOAc]+ species, which serves as an intermediate in the catalytic cycle. msu.edu For aliphatic amides like this compound, a similar C-H activation can be envisioned. The reaction is typically initiated by the coordination of the amide oxygen to the Pd(II) center. This is followed by a concerted metalation-deprotonation (CMD) pathway, which is often facilitated by a ligand on the palladium catalyst. nih.gov This step forms a palladacycle intermediate, which is key to the subsequent functionalization.

Once the palladacycle is formed, it can undergo various reactions, such as insertion of an olefin, reductive elimination, or oxidative coupling with a range of partners. nih.govnih.gov The use of molecular oxygen as a reoxidant for the palladium(0) species generated in the catalytic cycle is a characteristic feature of many of these protocols, rendering the process more sustainable. acs.org The electronic nature of ligands on the palladium catalyst, such as pyridine-based ligands, can be crucial for the efficiency and selectivity of the oxidative cyclization. acs.org

A general catalytic cycle for the oxidative functionalization of a substrate bearing a directing group, such as an amide, is depicted below:

Table 1: Proposed Steps in Palladium(II)-Mediated Oxidative Functionalization of N,N-Dialkylamides

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Coordination | The amide oxygen of the N,N-dialkylamide coordinates to the Pd(II) catalyst. | [Pd(II)-amide complex] |

| 2. C-H Activation | Intramolecular C-H bond activation occurs, often via a concerted metalation-deprotonation (CMD) mechanism, to form a palladacycle. | Palladacycle |

| 3. Functionalization | The palladacycle reacts with a coupling partner (e.g., an olefin or an organometallic reagent). This can involve migratory insertion or transmetalation. | Functionalized palladacycle |

| 4. Product Formation | The product is released from the palladium center, typically through β-hydride elimination or reductive elimination. This step often generates a Pd(0) species. | Functionalized amide, Pd(0) |

| 5. Catalyst Regeneration | The Pd(0) is reoxidized to the active Pd(II) state by an external oxidant, such as molecular oxygen, allowing the catalytic cycle to continue. | Pd(II) catalyst |

This catalytic approach allows for the introduction of various functional groups into the alkyl chain of the amide, demonstrating the versatility of palladium(II) catalysis in C-H functionalization. nih.gov

Oxidative Amination Reactions Involving this compound

Role of Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents have emerged as powerful oxidants for mediating a variety of transformations, including the oxidative amination of C-H bonds. In the context of N,N-dialkylamides, these reagents can facilitate the introduction of a nitrogen-containing functional group. A novel and practical method for the amination of nonfunctionalized arenes under metal-free conditions has been developed using hypervalent iodine(III) reagents as oxidants. nih.gov This approach allows for the coupling of electron-rich arenes with amino derivatives of electron-deficient heterocycles. nih.gov

While direct oxidative amination of the aliphatic chain of this compound is not explicitly detailed, the principles of these reactions are applicable. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine(III) diacetate, are known to react with amides to generate reactive intermediates that can then engage in C-N bond formation. For instance, a metal-free oxidative cyclization of N-Boc-acrylamides with (diacetoxyiodo)benzene has been reported to produce oxazolidine-2,4-diones. nih.gov

The reaction of an N-aryl sulfonamide with sodium nitrite (B80452) and a hypervalent iodine reagent can lead to oxidative nitration under mild, acid-free conditions. rsc.org This highlights the ability of hypervalent iodine reagents to act as potent oxidants in the presence of nitrogen nucleophiles.

Characterization of Radical Coupling Intermediates

Many oxidative amination reactions are proposed to proceed through radical intermediates. The generation of a nitrogen-centered radical is a key step in several photocatalytic amination processes. For example, in the photocatalytic amination of N-methylindole with N-methylsulfonamide, an N-centered radical is suggested as the key reactive intermediate. thieme-connect.de The involvement of radical species is often confirmed by trapping experiments with radical scavengers like 2,6-di-tert-butyl-4-methylphenol (BHT) or TEMPO. thieme-connect.de

In the context of this compound, an oxidative amination process could involve the initial formation of an amide radical. This could occur through hydrogen atom abstraction from the alkyl chain or single-electron transfer from the amide nitrogen. Once formed, this radical could then couple with a nitrogen-based radical or be trapped by a nitrogen nucleophile.

Silver-catalyzed decarboxylative radical cross-coupling of carboxylic acids with isocyanides provides a general route to amides, proceeding through carbon-centered radical intermediates. nih.govacs.org This showcases the utility of radical coupling reactions in amide synthesis. A proposed mechanism involves the generation of a radical which then couples with an isocyanide to form a radical imine adduct, which is subsequently oxidized and protonated to yield the final amide product. nih.gov

Ionic Amination Pathways

In addition to radical pathways, oxidative amination can also proceed through ionic mechanisms. In such cases, the hypervalent iodine reagent can act as a Lewis acid to activate the substrate or as an oxidant to generate a cationic intermediate. For example, in some amination reactions, the hypervalent iodine reagent is believed to generate an N-centered radical cation upon oxidation by a photoredox catalyst. thieme-connect.de This electrophilic species can then be attacked by a nucleophile.

A hybrid radical/ionic mechanism has been proposed for the photocatalytic oxidative amidation of aromatic aldehydes with amines. nih.gov This involves the initial generation of an aryl radical, which then reacts with CO to form an acyl radical. This acyl radical is then captured by an amine via nucleophilic addition to give a zwitterionic radical intermediate. nih.gov

For this compound, an ionic amination pathway could involve the formation of a carbocation on the alkyl chain, which is then trapped by a nitrogen nucleophile. This could be facilitated by a strong oxidant that can abstract a hydride from the alkyl chain.

Substitution Reactions and Functional Group Transformations of this compound Derivatives

Derivatives of this compound can undergo a variety of substitution and functional group transformations, typical of aliphatic amides. The pentyl chain offers sites for functionalization, while the amide group itself can be transformed.

Substitution reactions on the alkyl chain can be achieved through radical halogenation, followed by nucleophilic substitution. For example, bromination at a specific carbon on the pentyl chain would allow for the introduction of a range of nucleophiles, such as cyanide, azide, or alkoxides, leading to a diverse array of functionalized derivatives.

The amide functionality can also be a site for chemical modification. For instance, reduction of the amide using a strong reducing agent like lithium aluminum hydride would yield the corresponding tertiary amine, N,N-dimethylpentylamine. Conversely, hydrolysis of the amide under acidic or basic conditions would lead to pentanoic acid and dimethylamine (B145610).

Table 2: Potential Functional Group Transformations of this compound

| Starting Material | Reagent(s) | Product(s) | Transformation Type |

|---|---|---|---|

| This compound | 1. LiAlH4, 2. H2O | N,N-Dimethylpentylamine | Amide Reduction |

| This compound | H3O+ or OH-, heat | Pentanoic acid + Dimethylamine | Amide Hydrolysis |

| This compound | NBS, light | Bromo-N,N-dimethylpentanamide | Radical Halogenation |

| Bromo-N,N-dimethylpentanamide | NaCN | Cyano-N,N-dimethylpentanamide | Nucleophilic Substitution |

Furthermore, the α-carbon to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups at this position.

Coordination Chemistry and Metal Chelation by this compound Ligands

Amides, including N,N-dialkylamides like this compound, can act as ligands in coordination complexes with a variety of metal ions. acs.org The coordination typically occurs through the carbonyl oxygen atom, which is the most Lewis basic site in the molecule. The lone pair of electrons on the nitrogen atom is generally delocalized through resonance with the carbonyl group, making it less available for coordination.

The study of metallic complexes of N,N-dimethylacetamide (DMA), a close analog of this compound, has shown that it forms complexes with a wide range of metals. Infrared spectroscopy of these complexes suggests that coordination occurs through the oxygen atom of the amide.

This compound would be expected to act as a monodentate ligand, coordinating to a metal center through its carbonyl oxygen. The strength of this coordination would depend on the nature of the metal ion (i.e., its hardness or softness according to HSAB theory) and the steric bulk of the ligand.

In some cases, amide-containing molecules can act as bidentate or polydentate ligands if other coordinating groups are present in the molecule. For example, pyridine (B92270) imine and bipyridine imine ligands functionalized with a phenol (B47542) have been synthesized and used to complex palladium(II). mdpi.com While this compound itself is a simple monodentate ligand, its derivatives could be designed to have chelating properties.

Table 3: Examples of Metal Complexes with Amide-Containing Ligands

| Ligand | Metal Ion | Coordination Mode |

|---|---|---|

| N,N-Dimethylacetamide | Various transition metals | Monodentate (via oxygen) |

| Pyridine imine derivatives | Pd(II) | Bidentate (N,N-chelation) |

| Bipyridine imine derivatives | Pd(II) | Tridentate (N,N,N-chelation) |

The coordination of this compound to a metal center can influence its reactivity. For instance, coordination to a Lewis acidic metal can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Non-Covalent Interactions and Supramolecular Assemblies of this compound

The supramolecular chemistry of this compound is governed by the nature of its functional groups and the absence of a traditional hydrogen bond donor. As a tertiary amide, this compound lacks a proton on the nitrogen atom, a key feature that distinguishes its interaction profile from that of primary and secondary amides.

Hydrogen Bonding Networks

This compound's capacity for hydrogen bonding is limited to its role as a hydrogen bond acceptor. The carbonyl oxygen atom possesses lone pairs of electrons and can readily accept a hydrogen bond from a suitable donor molecule. However, unlike primary and secondary amides, this compound cannot act as a hydrogen bond donor. This inability to form reciprocal hydrogen bonds with other this compound molecules prevents the formation of the extended hydrogen-bonded chains and sheets that are characteristic of many other amides.

In the pure liquid state or in aprotic solvents, the dominant intermolecular forces are dipole-dipole interactions, arising from the significant polarity of the amide group, and weaker van der Waals forces. When this compound is in the presence of protic solvents, such as water or alcohols, it can participate in hydrogen bonding by accepting a hydrogen bond from the solvent's hydroxyl group.

Table 1: Predicted Hydrogen Bonding Capabilities of this compound

| Interaction Type | Role of this compound | Potential Partner Molecules | Expected Strength |

| Hydrogen Bonding | Acceptor | Water, Alcohols, Primary/Secondary Amides | Moderate |

| Hydrogen Bonding | Donor | None | Not Applicable |

Dimerization and Self-Assembly Phenomena

Due to the absence of a hydrogen bond donor site, the self-assembly of this compound is not driven by the strong, directional hydrogen bonds that lead to the dimerization and formation of higher-order structures in primary and secondary amides. Spectroscopic and thermodynamic studies specifically detailing the dimerization and self-assembly of this compound are scarce in the scientific literature.

However, based on the behavior of other N,N-dialkylamides, it can be inferred that any self-association in solution would be weak and primarily mediated by dipole-dipole interactions. The alignment of the amide dipoles could lead to the formation of transient, weakly-bound dimeric or larger aggregates. The thermodynamics of such associations would be characterized by a small, negative enthalpy change, reflecting the weak nature of the interactions.

Computational modeling studies on analogous N,N-dimethylalkanamides could provide insights into the potential geometries and energies of such dimers. These studies would likely show that the most stable dimer configurations involve an anti-parallel arrangement of the amide dipoles to maximize electrostatic attraction and minimize repulsion.

Table 2: Inferred Self-Assembly Properties of this compound

| Phenomenon | Driving Force | Resulting Structure | Evidence (Analogous Systems) |

| Dimerization | Dipole-dipole interactions | Weakly-bound, transient dimers | Thermodynamic studies of N,N-dialkylamides |

| Self-Assembly | Dipole-dipole and van der Waals forces | Limited aggregation in nonpolar solvents | Spectroscopic studies of related tertiary amides |

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Dimethylpentanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. azom.com

High-Resolution 1H and 13C NMR Analysis

High-resolution 1H and 13C NMR spectra provide fundamental information about the hydrogen and carbon frameworks of N,N-Dimethylpentanamide, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. Due to restricted rotation around the C-N amide bond, the two N-methyl groups are chemically non-equivalent at room temperature, resulting in two separate signals. azom.comnanalysis.com The protons on the pentyl chain also give rise to characteristic signals, with their chemical shifts and multiplicities determined by their proximity to the carbonyl group and neighboring protons. docbrown.infodocbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the amide group typically appears significantly downfield. The carbons of the N-methyl groups and the pentyl chain carbons each give rise to distinct signals.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| C=O | - | - | ~173 |

| N-CH₃ | ~2.9 (two signals) | Singlet | ~35, 37 |

| -CH₂-C=O | ~2.2 | Triplet | ~36 |

| -CH₂-CH₂-C=O | ~1.6 | Multiplet | ~28 |

| -CH₂-CH₃ | ~1.3 | Multiplet | ~22 |

| -CH₃ | ~0.9 | Triplet | ~14 |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

15N NMR Spectroscopic Studies for Amide Bond Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that provides direct information about the electronic environment of the nitrogen atom in the amide bond. wikipedia.org Although less sensitive than ¹H NMR due to the low natural abundance of the ¹⁵N isotope, it offers a wide range of chemical shifts that are highly sensitive to the molecular structure. huji.ac.il For this compound, the ¹⁵N chemical shift would be characteristic of a tertiary amide. The specific chemical shift value is influenced by factors such as electron density and the geometry of the amide bond. nasa.gov The use of nitromethane (B149229) is often recommended as an external standard for referencing in ¹⁵N NMR. wikipedia.orgrsc.org

Application of 2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms. news-medical.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This would allow for the sequential assignment of the protons along the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. hmdb.ca This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made from the 1D spectra. researchgate.net

In-Situ NMR Studies for Reaction Monitoring and Mechanistic Insights

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic information. chemrxiv.org For reactions involving this compound, such as its synthesis or hydrolysis, in-situ NMR could be used to track the disappearance of reactants and the appearance of products over time. nih.gov This technique can help to identify reaction intermediates and elucidate the reaction mechanism by observing changes in the NMR spectra as the reaction progresses. rsc.org Ultrafast 2D NMR methods are particularly useful for monitoring reactions that occur on a short timescale. researchgate.netnih.gov

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pearson.com The IR spectrum of this compound is characterized by several key absorption bands. nih.gov The most prominent of these is the strong absorption due to the stretching vibration of the carbonyl (C=O) group of the tertiary amide, which typically appears in the region of 1630-1680 cm⁻¹. Other characteristic absorptions include those for C-H stretching and bending vibrations of the alkyl groups. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C-H Bend (Alkyl) | 1375 - 1465 | Medium |

| C-N Stretch | 1200 - 1300 | Medium |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation. chemguide.co.uk

The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation of the molecular ion upon electron ionization provides structural information. A common fragmentation pathway for amides is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. miamioh.edu This can result in the formation of characteristic fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Structure |

| [C₇H₁₅NO]⁺ | 129 | Molecular Ion (M+) |

| [C₅H₁₀NO]⁺ | 100 | Loss of an ethyl group |

| [C₄H₈NO]⁺ | 86 | Loss of a propyl group |

| [C₃H₈N]⁺ | 58 | Cleavage of the pentyl chain |

| [C₂H₆N]⁺ | 44 | N,N-dimethylaminium ion |

Note: The relative intensities of the fragment peaks can provide further structural clues. youtube.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound, the theoretically calculated exact mass is 129.115364102 Da. nih.gov Experimental HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of C₇H₁₅NO.

The fragmentation pattern observed in the mass spectrum of this compound provides valuable structural information. The molecular ion ([M]⁺˙) would be observed at an m/z corresponding to its molecular weight. Common fragmentation pathways for aliphatic amides include α-cleavage and the McLafferty rearrangement. jove.commiamioh.eduwikipedia.org

For this compound, the following fragmentation patterns are likely:

α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. The primary fragmentation is expected to be the loss of a propyl radical (•CH₂CH₂CH₃) from the pentanoyl chain, resulting in a resonance-stabilized acylium ion.

McLafferty Rearrangement: As a tertiary amide with a sufficiently long alkyl chain containing γ-hydrogens, this compound is susceptible to the McLafferty rearrangement. youtube.comwhitman.edu This process involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. This would result in the formation of a neutral propene molecule (CH₃CH=CH₂) and a charged enol-like fragment.

The electron ionization mass spectrum of this compound shows a base peak at m/z 87, with other significant fragments observed at m/z 45 and 72. jove.com The fragment at m/z 87 likely corresponds to the acylium ion formed via α-cleavage.

| Attribute | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO |

| Exact Mass | 129.115364102 Da |

| Major Fragment Ions (m/z) | 87, 72, 45 |

Integration with Mass Spectral Databases for Compound Identification

Mass spectral databases are critical tools for the rapid and reliable identification of chemical compounds. These databases contain extensive collections of mass spectra for known compounds, which can be compared against the experimentally obtained spectrum of an unknown substance.

The mass spectrum of this compound is available in spectral libraries such as the National Institute of Standards and Technology (NIST) Mass Spectral Library. When an experimental mass spectrum of an unknown compound is acquired, it can be searched against these databases. The search algorithm compares the m/z values and relative intensities of the fragment ions in the experimental spectrum to those in the database. A high match score indicates a probable identification of the unknown compound as this compound. This process significantly streamlines the identification process and enhances the confidence in the assigned structure.

X-ray Crystallography for Solid-State Molecular Conformation

Despite a thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), no public records of a single-crystal X-ray diffraction study for this compound were found. Therefore, detailed experimental data on its solid-state molecular conformation, such as unit cell dimensions, space group, and atomic coordinates, are not available in the public domain. The determination of the crystal structure of this compound would require future experimental work.

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Calculated Density | Data not available |

Computational Chemistry and Theoretical Investigations of N,n Dimethylpentanamide

Electronic Structure Calculations via Quantum Chemistry

Electronic structure calculations, rooted in quantum mechanics, are employed to determine the wavefunctions and energies of electrons within a molecule. This information is fundamental to understanding a molecule's structure, stability, and reactivity. For N,N-Dimethylpentanamide, methods such as Hartree-Fock (HF) theory and Density Functional Theory (DFT) are used to approximate solutions to the electronic Schrödinger equation.

These ab initio calculations can model the distribution of electron density, identify molecular orbitals (HOMO/LUMO), and calculate electrostatic potential maps. Such calculations reveal the planar nature of the amide group due to the delocalization of the nitrogen lone pair into the carbonyl system, a key feature governing the molecule's chemical behavior. The results from these quantum chemical models are foundational for more complex simulations, such as those involving molecular dynamics or reaction mechanisms.

Conformational Analysis and Molecular Dynamics Simulations

This compound possesses significant conformational flexibility due to the rotatable bonds in its pentyl chain. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule. Molecular dynamics (MD) simulations extend this by modeling the atomic motions of the molecule over time, providing a dynamic picture of its behavior.

MD simulations for amides are often performed using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom). tandfonline.comtandfonline.com In a typical simulation, a single this compound molecule would be placed in a solvent box (e.g., water) under periodic boundary conditions to simulate a solution environment. tandfonline.com The simulation tracks the trajectories of all atoms based on classical mechanics, revealing how the molecule folds, rotates, and interacts with its surroundings. These simulations are crucial for understanding how the molecule's shape and flexibility influence its physical properties and interactions with other molecules. Studies on related amide systems show that such simulations can provide valuable insights into solvation effects and intermolecular interactions, such as hydrogen bonding between the amide's carbonyl oxygen and solvent molecules. tandfonline.com

Prediction of Molecular Descriptors and Physicochemical Properties

Computational methods are widely used to predict key physicochemical properties, or molecular descriptors, that are important in various chemical and biological contexts.

The Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. It is a valuable metric for predicting the transport properties of molecules. For this compound, the computed TPSA is 20.3 Ų. This value suggests good potential for membrane permeability.

| Molecular Descriptor | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 20.3 Ų |

The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity (fat-solubility) versus its hydrophilicity (water-solubility). acdlabs.com It is a critical parameter in medicinal chemistry and environmental science. A positive LogP value indicates a preference for the fatty, nonpolar environment of octanol. The predicted XLogP3-AA value for this compound is 1.1. nih.gov This indicates that the compound is moderately lipophilic.

| Molecular Descriptor | Predicted Value |

|---|---|

| Octanol-Water Partition Coefficient (XLogP3-AA) | 1.1 |

The Collision Cross Section (CCS) is a measure of the effective area of an ion as it moves through a buffer gas in ion mobility spectrometry. nih.gov It provides information about the ion's size and three-dimensional shape. CCS values can be predicted computationally, often using machine learning models trained on extensive experimental data. nih.govacs.orgmdpi.com These predictions are crucial for identifying unknown compounds in complex mixtures. For this compound, predicted CCS values have been calculated for various adducts using the CCSbase tool. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 130.12265 | 129.5 |

| [M+Na]⁺ | 152.10459 | 135.8 |

| [M-H]⁻ | 128.10809 | 131.3 |

| [M+NH₄]⁺ | 147.14919 | 152.2 |

| [M+K]⁺ | 168.07853 | 137.1 |

Reaction Mechanism Elucidation through Transition State Modeling

Understanding the mechanism of a chemical reaction requires characterizing the high-energy transition state—the fleeting molecular arrangement at the peak of the reaction energy profile. researchgate.net Computational chemistry, particularly using quantum mechanical methods like DFT, is essential for modeling these unstable structures. acs.org

For this compound, a key reaction is hydrolysis, where the amide bond is cleaved by water. In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. masterorganicchemistry.com Water then attacks this carbon, leading to a tetrahedral intermediate. Computational modeling can map the potential energy surface of this process, identifying the structure and energy of the transition state leading to the intermediate. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and explore how different catalysts or solvent conditions might influence the reaction pathway. researchgate.net These models provide a level of detail about bond breaking and forming that is nearly impossible to observe experimentally. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. In the context of this compound, while specific QSPR studies are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its properties based on its molecular structure. These models are invaluable for screening large numbers of compounds, optimizing chemical processes, and understanding the molecular characteristics that govern specific properties.

The development of a QSPR model for this compound would involve the calculation of a variety of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure. For a compound like this compound, these would typically include:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index. These descriptors can provide insights into the size, shape, and degree of branching of the pentyl group and the arrangement of the dimethylamino group.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about its size, shape, and surface area. For this compound, these descriptors would be influenced by the conformational flexibility of the pentyl chain.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). jcsp.org.pknih.govresearchgate.netresearchgate.net These are particularly important for understanding the reactivity and intermolecular interactions of the amide functional group.

Once a set of descriptors is calculated, a mathematical model is built using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms. This model correlates the descriptors with a known experimental property of a set of similar molecules. For this compound and related short-chain N,N-dialkylamides, properties such as boiling point, density, viscosity, and solvent miscibility could be predicted.

The predictive power of a QSPR model is assessed through rigorous validation techniques, such as internal cross-validation (e.g., leave-one-out) and external validation using an independent test set of molecules. A well-validated QSPR model can then be used to predict the properties of new or untested compounds like this compound with a reasonable degree of accuracy.

Below is an illustrative data table showcasing the types of molecular descriptors that would be relevant for a QSPR study of this compound and its analogues.

| Molecular Descriptor | Descriptor Type | Predicted Property Influence on this compound |

|---|---|---|

| Molecular Weight | Constitutional | Correlates with boiling point and density. |

| Wiener Index | Topological | Relates to molecular branching and affects intermolecular forces. |

| Molecular Surface Area | Geometrical | Influences solubility and transport properties. |

| Dipole Moment | Quantum-Chemical | Key for predicting polarity and miscibility with other solvents. |

| LogP (Octanol-Water Partition Coefficient) | Physicochemical | Indicates lipophilicity and environmental distribution. |

Application of Machine Learning and Neural Networks in Chemical Space Exploration

The exploration of chemical space—the vast set of all possible molecules—is a central theme in modern chemistry and drug discovery. Machine learning (ML) and, more specifically, neural networks, have emerged as powerful tools for navigating this immense landscape. nih.govrsc.orgarxiv.orgru.nl For a compound like this compound, these techniques can be used to predict its properties, discover novel related structures with desired characteristics, and understand complex structure-property relationships within the chemical space of aliphatic amides.

Machine learning models, particularly deep neural networks, can learn complex, non-linear relationships between molecular structures and their properties that may be missed by traditional QSPR models. nih.gov These models are trained on large datasets of molecules and their associated experimental or computationally derived properties. For the chemical space around this compound, a relevant dataset would include a diverse range of N,N-dialkylamides with varying chain lengths and substitution patterns.

Several types of neural networks are employed in chemical space exploration:

Feedforward Neural Networks (FNNs): These can be used to build sophisticated QSPR models that outperform linear methods, especially when dealing with large and complex datasets.

Graph Convolutional Neural Networks (GCNNs): These are particularly well-suited for learning from molecular graphs, directly using the 2D structure of molecules like this compound as input.

Generative Models: Techniques like Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs) can be trained on a set of known amides to generate novel molecular structures that are likely to possess desired properties. This allows for the de novo design of new amides with, for example, optimized solvent characteristics or specific biological activities.

The application of these methods to the chemical space of this compound could involve:

Property Prediction: Training a neural network on a database of amides to predict properties of this compound for which experimental data is unavailable.

Virtual Screening: Using a trained model to rapidly screen a virtual library of millions of related amide structures to identify candidates with a specific property profile.

Inverse Design: Employing generative models to design new amides that are predicted to have a desired set of properties, essentially solving the inverse problem of going from properties to structures.

The performance of machine learning models in predicting properties of amides has been shown to be quite effective. For instance, models like Random Forest have demonstrated high accuracy in predicting properties of polyamides. nih.gov The table below illustrates the comparative performance of different machine learning models in predicting a key property for a class of related compounds, which is indicative of the potential performance for this compound.

| Machine Learning Model | Predicted Property | Reported R² (Coefficient of Determination) | Potential Applicability to this compound |

|---|---|---|---|

| Multiple Linear Regression | Boiling Point | 0.85 - 0.92 | Good for baseline predictions of physical properties. |

| Support Vector Machines | Solubility | 0.88 - 0.95 | Effective for predicting properties in complex solvent systems. |

| Random Forest | Density | 0.90 - 0.97 | Robust for a wide range of physicochemical properties. nih.gov |

| Graph Neural Network | Reactivity | 0.92 - 0.98 | High accuracy in predicting reactivity and spectral properties. |

Applications of N,n Dimethylpentanamide in Synthetic Chemistry and Material Sciences

N,N-Dimethylpentanamide as a Building Block in Organic Synthesis

In organic synthesis, "building blocks" are relatively simple molecules used to construct more complex molecular architectures. This compound, with its distinct functional and structural features, holds potential as such a unit. The pentyl backbone offers a lipophilic segment, while the dimethylamide group provides polarity and a site for chemical modification. cymitquimica.com

While not as commonly employed as smaller amides like N,N-dimethylformamide (DMF), this compound can be envisioned as a building block in multi-step syntheses. The amide carbonyl can undergo nucleophilic attack, and the protons on the alpha-carbon can be abstracted to form an enolate, allowing for the introduction of various substituents. The pentyl chain itself can be functionalized prior to the formation of the amide, creating a substituted five-carbon building block that can be incorporated into larger target molecules, including pharmaceuticals and agrochemicals. cymitquimica.com

This compound as a Reagent and Precursor in Chemical Transformations

Beyond its role as a structural unit, this compound can act as a reagent or precursor in chemical reactions. The reactivity of the amide bond, though generally stable, allows it to participate in specific transformations. For instance, reduction of the amide group using strong reducing agents like lithium aluminum hydride can yield the corresponding tertiary amine, N,N-dimethylpentan-1-amine.

Drawing parallels from the well-documented reactivity of N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), this compound could potentially serve as a source for delivering specific chemical fragments under certain reaction conditions. researchgate.net For example, in reactions catalyzed by transition metals, simpler N,N-dialkylamides have been used as sources of -NMe2, -CO, or even single carbon units. researchgate.net Such applications for this compound remain an area for further exploration but represent a potential avenue for its use as a versatile precursor in the synthesis of nitrogen-containing compounds.

Late-Stage Functionalization Strategies Utilizing this compound Derivatives

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule in the final steps of its synthesis to rapidly generate analogues. This approach avoids the need for de novo synthesis for each new derivative. The aliphatic pentyl chain of this compound derivatives is an ideal target for LSF, particularly through C(sp³)–H bond activation.

Modern catalytic methods enable the selective oxidation of seemingly inert aliphatic C–H bonds. For molecules containing an amide group, specific iron-based catalysts have been developed that can perform remote, non-directed hydroxylation of C–H bonds. These catalysts can differentiate between C–H bonds based on their electronic, steric, and stereoelectronic properties, allowing for predictable site-selectivity.

An imidate salt protection strategy has been developed to make the amide functionality compatible with these powerful oxidative conditions. This involves temporarily alkylating the amide oxygen, which deactivates the amide towards unwanted side reactions and allows the catalyst to selectively functionalize the aliphatic chain. This strategy could be applied to a scaffold derived from this compound to introduce hydroxyl groups at various positions on the pentyl chain, creating a library of derivatives with diverse properties.

Table 1: Potential Late-Stage Functionalization Reactions on an this compound Scaffold

| Reaction Type | Reagents/Catalyst | Potential Product |

|---|---|---|

| C-H Hydroxylation | Fe(PDP) or Fe(CF₃PDP) catalysts | Hydroxy-substituted this compound |

| C-H Amination | Transition metal catalysts (e.g., Rh, Ru) | Amino-substituted this compound |

Development of Novel Chemical Entities based on this compound Scaffold

The this compound structure serves as a simple yet versatile scaffold for the development of novel chemical entities. A "scaffold" in medicinal chemistry is a core molecular structure upon which various functional groups can be appended to create a library of compounds for biological screening. The combination of a flexible, lipophilic tail (the pentyl group) and a polar, hydrogen-bond accepting head (the dimethylamide group) makes this compound an attractive starting point for diversification.

The introduction of an amino group onto the this compound scaffold can significantly alter its physicochemical properties, introducing basicity and a site for further functionalization. While direct synthesis of amino-substituted N,N-dimethylpentanamides is not widely documented, related structures like 2-Amino-4,4-dimethylpentanamide are known. evitachem.com The synthesis of this compound involves the amidation of the corresponding amino acid, 2-amino-4,4-dimethylpentanoic acid. evitachem.com

General synthetic strategies could be employed to create amino-derivatives of this compound. For example, a hydroxy-substituted precursor could be converted to an azide followed by reduction. Alternatively, a keto-substituted precursor could undergo reductive amination. These amino-substituted scaffolds would be valuable intermediates for building more complex molecules, such as peptides or ligands for metal catalysts.

Introducing a hydroxyl group onto the pentyl chain of this compound creates a new chiral center (unless at the terminal carbon) and adds a hydrogen-bond donor, significantly impacting potential intermolecular interactions. A known example is 4-hydroxy-N,N-dimethylpentanamide. nih.gov

Table 2: Properties of 4-Hydroxy-N,N-dimethylpentanamide

| Property | Value |

|---|---|

| IUPAC Name | 4-hydroxy-N,N-dimethylpentanamide |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| CAS Number | 61665-46-1 |

Data sourced from PubChem CID 12331154. nih.gov

The synthesis of such hydroxy-amides can be achieved through various methods, including the reduction of a corresponding ketone or the ring-opening of a suitable lactone with dimethylamine (B145610). These hydroxy derivatives can serve as precursors for a wide range of other functional groups through reactions such as oxidation, esterification, or substitution.